molecular formula C13H12N2O4 B11776905 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11776905
M. Wt: 260.24 g/mol
InChI Key: OIRWPRFCMUZYAQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a furan ring with a pyrimidine moiety, making it a versatile scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of techniques that can be employed to enhance the yield and reduce the reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(2-Hydroxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione and 4-(2-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione share structural similarities but differ in their functional groups.

    Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C13H12N2O4/c1-18-9-5-3-2-4-7(9)11-10-8(6-19-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17)

InChI Key

OIRWPRFCMUZYAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(COC3=O)NC(=O)N2

Origin of Product

United States

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